Cyclohexylphosphonic dichloride
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Overview
Description
Cyclohexylphosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylphosphonic dichloride can be synthesized through the reaction of cyclohexanol with phosphorus oxychloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediates and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of dichlorophosphorylcyclohexane may involve a continuous flow process where cyclohexanol and phosphorus oxychloride are fed into a reactor. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylphosphonic dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphoryl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives under specific conditions.
Reduction Reactions: Reduction of dichlorophosphorylcyclohexane can yield phosphine derivatives, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted phosphorylcyclohexane derivatives.
Oxidation Reactions: Phosphonic acid derivatives.
Reduction Reactions: Phosphine derivatives.
Scientific Research Applications
Cyclohexylphosphonic dichloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorylated compounds.
Biology: Investigated for its potential as a biochemical probe to study phosphoryl transfer reactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dichlorophosphorylcyclohexane involves the interaction of its phosphoryl group with various molecular targets. In biochemical systems, it can act as a phosphoryl donor or acceptor, participating in phosphoryl transfer reactions. The molecular pathways involved include the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Similar Compounds
- Dichlorophosphorylmethane
- Dichlorophosphorylethane
- Dichlorophosphorylbenzene
Uniqueness
Cyclohexylphosphonic dichloride is unique due to its cyclohexane ring structure, which imparts distinct steric and electronic properties compared to its linear or aromatic counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
dichlorophosphorylcyclohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRAOBIIOMSKQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(=O)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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